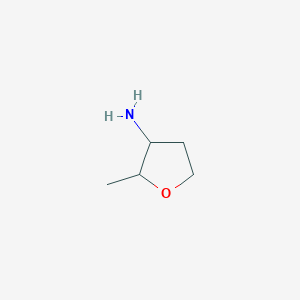
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-iodobenzoate is a unique chemical entity recognized for its complex structure and versatile properties. This compound falls within the category of heterocyclic compounds, containing a triazinone ring linked to an iodobenzoate moiety. It offers significant potential in various scientific applications due to its distinct chemical attributes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with readily available reagents like 2-iodobenzoic acid, methylthio groups, and precursor triazines.
Reaction Steps: : The initial step involves the formation of the triazinone ring, followed by the introduction of the methylthio group. Subsequently, the 2-iodobenzoate esterification is performed.
Reaction Conditions: : Standard organic synthesis conditions such as the use of inert atmospheres, temperature control, and specific solvents like dichloromethane or acetonitrile are maintained.
Industrial Production Methods: The industrial production of this compound often employs optimized routes to enhance yield and purity, using robust catalytic systems and automated synthetic reactors to manage large-scale synthesis efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: : The iodine atom allows for various nucleophilic substitution reactions, introducing different functional groups.
Oxidation and Reduction: : The compound can undergo oxidation to form sulfoxides or sulfones and reduction reactions affecting the triazinone ring.
Hydrolysis: : Acidic or basic conditions can hydrolyze the ester bond, yielding 2-iodobenzoic acid and triazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, thiols, and alcohols are frequently employed.
Major Products
Substituted triazines, iodobenzoic acid derivatives, and their oxidized/reduced forms.
Applications De Recherche Scientifique
The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-iodobenzoate serves several important roles in scientific research:
Chemistry: : Acts as a precursor in synthesizing other heterocyclic compounds.
Biology: : Investigated for its potential as a molecular probe or ligand in biological assays.
Medicine: : Explored for its antimicrobial and anticancer properties, given its complex molecular structure.
Industry: : Utilized in material science for creating specialized polymers or resins.
Mécanisme D'action
Molecular Targets and Pathways: : The mechanism by which this compound exerts its effects involves interaction with specific biological targets. For instance, its iodobenzoate group may bind to enzyme active sites, disrupting normal enzymatic activity. The triazinone ring can interact with nucleic acids or proteins, altering their functions.
Pathways: : Depending on its application, the compound can affect various cellular pathways, including signaling cascades, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds: : Compared to other triazine and benzoate derivatives, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-iodobenzoate stands out due to its combined structural features and reactivity.
List of Similar Compounds
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate
2-iodo-4-(methylthio)-1,2,4-triazine
Methyl (3-methylthio-5-oxo-1,2,4-triazin-4(5H)-yl)benzoate
This compound’s distinctive structure allows it to offer unique attributes in various applications, making it a valuable asset in scientific research and industrial practices.
Propriétés
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-5-3-4-6-10(9)14/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZXPIIJNMRFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC=CC=C2I)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12IN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one](/img/structure/B2991136.png)
![3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2991137.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2991138.png)

![3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991143.png)





![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)



